molecular formula C10H17NO5 B12413441 n-Suberylglycine-2,2-d2

n-Suberylglycine-2,2-d2

Cat. No.: B12413441
M. Wt: 233.26 g/mol
InChI Key: HXATVKDSYDWTCX-RJSZUWSASA-N
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Description

N-Suberylglycine-2,2-d2 is a deuterated derivative of N-Suberylglycine, a compound that is part of the family of amino acid derivatives. The deuterium atoms replace the hydrogen atoms at the 2,2 positions, making it useful in various scientific research applications, particularly in the field of isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Suberylglycine-2,2-d2 typically involves the deuteration of N-Suberylglycine. This process can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with reactors designed for isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

N-Suberylglycine-2,2-d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, which are valuable in various research applications.

Scientific Research Applications

N-Suberylglycine-2,2-d2 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and catalysts where isotopic labeling helps in understanding the material properties and reaction dynamics.

Mechanism of Action

The mechanism of action of N-Suberylglycine-2,2-d2 involves its incorporation into biological and chemical systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in metabolic studies or reaction intermediates in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-Suberylglycine: The non-deuterated form, used in similar applications but lacks the distinct isotopic labeling properties.

    N-Suberylalanine: Another amino acid derivative with similar structural features but different functional properties.

    N-Suberylglycine-2,2-d3: A trideuterated version with three deuterium atoms, offering even more distinct labeling properties.

Uniqueness

N-Suberylglycine-2,2-d2 is unique due to its specific isotopic labeling, which provides clear and distinct signals in spectroscopic analyses. This makes it particularly valuable in studies requiring precise tracking and quantification of compounds.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

233.26 g/mol

IUPAC Name

8-[[carboxy(dideuterio)methyl]amino]-8-oxooctanoic acid

InChI

InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i7D2

InChI Key

HXATVKDSYDWTCX-RJSZUWSASA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCC(=O)O

Canonical SMILES

C(CCCC(=O)O)CCC(=O)NCC(=O)O

Origin of Product

United States

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